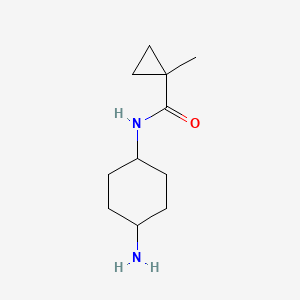

N-(4-Aminocyclohexyl)-1-methylcyclopropane-1-carboxamide

Description

N-(4-Aminocyclohexyl)-1-methylcyclopropane-1-carboxamide (CAS No. 1865255-01-1) is a small organic compound with the molecular formula C₁₁H₂₀N₂O and a molecular weight of 196.29 g/mol . Its structure comprises a cyclohexylamine moiety linked via an amide bond to a 1-methylcyclopropane carboxylic acid group.

Properties

Molecular Formula |

C11H20N2O |

|---|---|

Molecular Weight |

196.29 g/mol |

IUPAC Name |

N-(4-aminocyclohexyl)-1-methylcyclopropane-1-carboxamide |

InChI |

InChI=1S/C11H20N2O/c1-11(6-7-11)10(14)13-9-4-2-8(12)3-5-9/h8-9H,2-7,12H2,1H3,(H,13,14) |

InChI Key |

IJJRCJFNDVTINS-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC1)C(=O)NC2CCC(CC2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Aminocyclohexyl)-1-methylcyclopropane-1-carboxamide typically involves the reaction of 4-aminocyclohexylamine with 1-methylcyclopropanecarboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification steps such as recrystallization or chromatography to obtain the pure product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial production methods may include advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminocyclohexyl)-1-methylcyclopropane-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The amine group in the compound can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted amides or secondary amines.

Scientific Research Applications

Unfortunately, information on the specific applications of the compound "N-(4-Aminocyclohexyl)-1-methylcyclopropane-1-carboxamide" is limited within the provided search results. However, the search results do provide information on the applications and properties of the similar compound N-(4-Aminocyclohexyl)-2-methylprop-2-enamide.

N-(4-Aminocyclohexyl)-2-methylprop-2-enamide

- Properties : N-(4-Aminocyclohexyl)-2-methylprop-2-enamide has a molecular formula of C10H18N2O and a molecular weight of 182.26 g/mol.

- IUPAC Name : The IUPAC name for the compound is N-(4-aminocyclohexyl)-2-methylprop-2-enamide.

- Applications : N-(4-Aminocyclohexyl)-2-methylprop-2-enamide is used as a building block in the synthesis of complex organic molecules. It is also investigated as a biochemical probe, explored for therapeutic potential in treating neurological disorders, and utilized in the development of advanced materials and polymers.

- Chemical Reactions : N-(4-Aminocyclohexyl)-2-methylprop-2-enamide can undergo oxidation, reduction, and substitution reactions. Common oxidizing agents include potassium permanganate and hydrogen peroxide. Reducing agents such as lithium aluminum hydride and sodium borohydride are used. Nucleophiles like halides and alkoxides are employed under basic conditions for substitution.

- Biological Activity : Studies suggest it has therapeutic applications for inflammatory diseases and anxiety disorders. Animal models show a reduction in inflammatory markers and decreased anxiety-like behaviors upon administration. The compound acts through mechanisms including enzyme inhibition and receptor modulation and can selectively bind to key biomolecules.

- Mechanism of Action : N-(4-Aminocyclohexyl)-2-methylprop-2-enamide targets enzymes and receptors involved in neurotransmission and modulates signaling pathways related to dopamine and serotonin, which are crucial for neurological functions.

- Similar Compounds : Other compounds like 2-(4-Aminocyclohexyl)-ethyl acetate share a similar cyclohexyl structure but differ in the functional group attached. Thiophene derivatives contain a different heterocyclic ring but exhibit similar biological activities. N-(4-Aminocyclohexyl)-2-methylprop-2-enamide is unique due to its specific combination of a cyclohexyl ring with an amino group and a 2-methylprop-2-enamide group, which imparts distinct chemical and biological properties.

Mechanism of Action

The mechanism of action of N-(4-Aminocyclohexyl)-1-methylcyclopropane-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may act as an agonist or antagonist at certain receptor sites, influencing cellular responses and physiological processes .

Comparison with Similar Compounds

Impact of Substituent on Activity

- 1-Methylcyclopropane Group : The cyclopropane ring introduces steric constraint and lipophilicity, which may enhance membrane permeability and metabolic stability compared to aromatic systems. However, this could reduce binding affinity to polar enzyme active sites like CD38 .

- Pyrimidine Ring : The aromatic heterocycle in the analog likely improves π-π stacking interactions with protein targets, enhancing inhibitory potency at the cost of solubility and stability .

Pharmacological Implications

While this compound’s exact biological activity is undocumented, its structural divergence from the pyrimidine-based CD38 inhibitor suggests a trade-off between pharmacokinetic properties (e.g., bioavailability) and target engagement efficacy. The cyclopropane derivative may prioritize metabolic resilience, making it suitable for oral administration, whereas the pyrimidine analog could favor high-affinity binding in intravenous applications .

Biological Activity

N-(4-Aminocyclohexyl)-1-methylcyclopropane-1-carboxamide is a compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure : this compound is characterized by a cyclopropane ring attached to an amide functional group. Its molecular formula is .

Synthesis : The compound is synthesized through the reaction of 4-aminocyclohexylamine with 1-methylcyclopropanecarboxylic acid, typically using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) under controlled conditions. Purification methods such as recrystallization or chromatography are employed to isolate the product.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes involved in various signaling pathways. The compound may act as an agonist or antagonist at these sites, influencing cellular responses and physiological processes.

Key Molecular Targets

- Receptors : It has been studied for its potential to bind to neurotransmitter receptors, which play crucial roles in neurological functions.

- Enzymes : The compound may inhibit or activate certain enzymes involved in metabolic pathways, affecting cellular homeostasis .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Neuroprotective Properties : Preliminary studies suggest that the compound may protect neuronal cells from oxidative stress, potentially making it a candidate for treating neurodegenerative diseases.

- Anti-inflammatory Activity : The compound has shown promise in modulating inflammatory responses, which could be beneficial in conditions like arthritis or other inflammatory disorders .

Case Studies

A study conducted on animal models demonstrated that administration of this compound resulted in significant improvements in behavioral tests associated with anxiety and depression. The compound's ability to influence serotonin and dopamine signaling pathways was highlighted as a potential mechanism for these effects .

In Vitro Studies

In vitro experiments have revealed that this compound can modulate receptor activity:

| Study | Cell Type | Effect Observed |

|---|---|---|

| [Study 1] | Neuronal Cells | Increased survival under oxidative stress |

| [Study 2] | Immune Cells | Reduced cytokine production |

These findings suggest that the compound's modulation of receptor activity may contribute to its neuroprotective and anti-inflammatory effects.

In Vivo Studies

In vivo studies have further supported the potential therapeutic applications of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.